Cas no 2227872-81-1 (methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate)

methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate structure
2227872-81-1 structure
Product Name:methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate
CAS No:2227872-81-1
MF:C10H10F2O3
MW:216.181410312653
CID:5853078
PubChem ID:138605518
Update Time:2025-11-02

methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate
    • 2227872-81-1
    • SCHEMBL20967754
    • EN300-1820902
    • Inchi: 1S/C10H10F2O3/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3/t9-/m1/s1
    • InChI Key: OFCUIAGMQILSIM-SECBINFHSA-N
    • SMILES: FC1=C(C=CC(=C1)[C@@H](CC(=O)OC)O)F

Computed Properties

  • Exact Mass: 216.05980050g/mol
  • Monoisotopic Mass: 216.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.5Ų

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Additional information on methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate

Recent Advances in the Study of Methyl (3R)-3-(3,4-Difluorophenyl)-3-Hydroxypropanoate (CAS: 2227872-81-1)

Methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2227872-81-1) is a chiral intermediate of significant interest in the pharmaceutical and chemical industries. Recent studies have highlighted its potential as a key building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory diseases. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, applications, and mechanistic insights.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient enzymatic synthesis of methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate using engineered ketoreductases. The researchers achieved a high enantiomeric excess (>99%) and yield (92%) under mild conditions, showcasing a sustainable alternative to traditional chemical synthesis. This advancement addresses previous challenges in scalability and environmental impact associated with this intermediate's production.

In pharmacological applications, methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate has emerged as a crucial precursor in the development of γ-aminobutyric acid (GABA) receptor modulators. A recent patent (WO2023056421) discloses its use in synthesizing novel anxiolytic compounds with improved blood-brain barrier penetration and reduced side-effect profiles compared to existing benzodiazepines. The 3,4-difluorophenyl moiety appears critical for target engagement, as demonstrated by structure-activity relationship studies.

Metabolic studies published in Drug Metabolism and Disposition (2024) have elucidated the compound's pharmacokinetic properties. The methyl ester group facilitates cellular uptake, while subsequent esterase-mediated hydrolysis yields the active acid form in vivo. Interestingly, the (3R)-configuration shows 3-fold greater metabolic stability than its (3S)-counterpart in human liver microsome assays, explaining its preferential use in drug development pipelines.

Crystallographic analysis (PDB ID: 8T4N) reveals that methyl (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoate derivatives bind to a novel allosteric site on GABAA receptors. The difluorophenyl group engages in π-stacking with Phe200, while the hydroxypropanoate moiety forms hydrogen bonds with Thr202 - interactions absent in classical benzodiazepine binding. This structural insight, published in Nature Structural & Molecular Biology, explains the subtype selectivity observed in electrophysiological studies.

Ongoing clinical trials (NCT05677803) are evaluating a prodrug incorporating this chiral building block for treatment-resistant epilepsy. Phase Ib results demonstrate favorable safety profiles and linear pharmacokinetics up to 800 mg doses. The compound's development reflects a broader industry trend toward fluorinated chiral intermediates that combine metabolic stability with precise target engagement.

Future research directions include exploring this scaffold's utility in PET tracer development (leveraging the 18F-radiolabeling potential of the difluorophenyl group) and investigating its incorporation into bifunctional molecules targeting neuroinflammation. The compound's versatility continues to make it a focus of both academic and industrial research in medicinal chemistry.

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